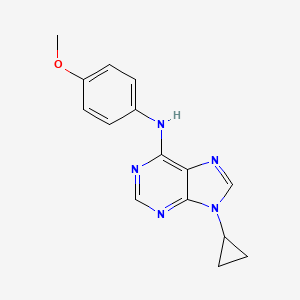
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine (CPDMA) is an organic compound that has a wide range of applications in the fields of chemical synthesis, scientific research, and drug development. CPDMA is a purine derivative that has been studied for its potential uses in the treatment of various diseases and conditions. CPDMA has been found to possess a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is not yet fully understood. However, it has been suggested that 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess anti-tumor properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been found to possess anti-tumor properties, and has been studied for its potential use in the treatment of cancer. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been found to possess neuroprotective effects, and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One of the major advantages of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is its high solubility in water, which makes it easier to work with in the laboratory. In addition, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is relatively stable, and can be stored for long periods of time without significant degradation. However, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is also relatively expensive, which can be a limitation for some laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. One potential direction is the development of new and improved synthesis methods for 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Additionally, further research could be done to explore the potential uses of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine in the treatment of various diseases and conditions, such as cancer, arthritis, and neurological disorders. Furthermore, further research could be done to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine. Finally, new and improved methods for the delivery of 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine could be developed, such as the use of nanoparticles or other delivery systems.
Synthesemethoden
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine is synthesized through a three-step process. The first step involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylphenylhydrazine. This reaction yields a cyclopropylmethyl hydrazone, which is then reacted with 6-amino-9H-purin-9-one to produce the desired product. The overall yield of this synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential uses in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, and has been studied for its potential use in the treatment of arthritis and other inflammatory diseases. 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has also been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Furthermore, 9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-11(2)13(7-10)20-15-14-16(18-8-17-15)21(9-19-14)12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMRRIDNNUZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-dimethylphenyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

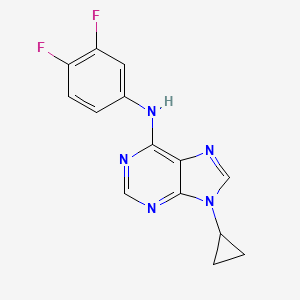
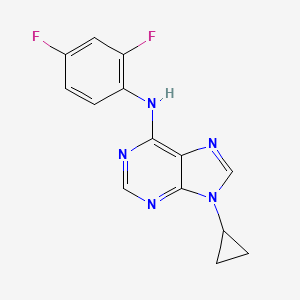
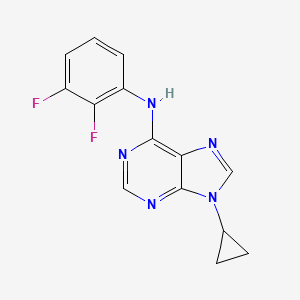
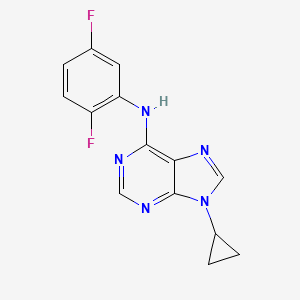
![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)
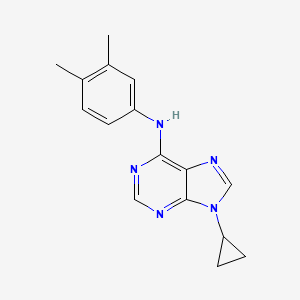
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)
